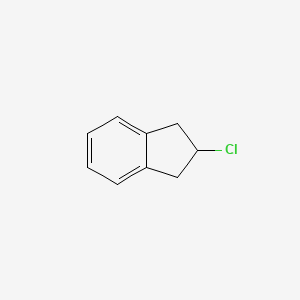

2-Chloro-2,3-dihydro-1H-indene

Description

Historical Context of Dihydroindene Chemistry Research

The study of indane and its derivatives dates back to the late 19th and early 20th centuries, emerging from the broader exploration of coal tar constituents and the chemistry of aromatic hydrocarbons. wikipedia.org Initial research focused on the isolation, characterization, and synthesis of the parent indane and its simple alkylated or oxidized derivatives. The development of new synthetic methodologies in the 20th century, including Friedel-Crafts reactions and various cyclization strategies, paved the way for more complex indane derivatives to be synthesized and studied. nih.gov The investigation into halogenated indanes, including chlorinated variants, gained momentum as chemists sought to understand the effects of halogen substitution on the reactivity and properties of this bicyclic system. While specific historical milestones for 2-Chloro-2,3-dihydro-1H-indene are not extensively documented in early literature, its study is an integral part of the broader history of halogenated organic compounds and their applications.

Academic Significance of Chlorinated Dihydroindene Systems

The academic significance of chlorinated dihydroindene systems lies in their utility as versatile building blocks in organic synthesis and their potential as scaffolds for biologically active molecules. Halogenated organic compounds, in general, are of great interest in medicinal chemistry due to the ability of the halogen atom to modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Indane derivatives themselves have shown a wide range of pharmacological activities, and the introduction of a chlorine atom can further enhance or modify these properties. researchgate.net For instance, various chlorinated indanone derivatives, which are structurally related to this compound, have been investigated for their potential as therapeutic agents. A patent for the synthesis of 5-chloro-2,3-dihydro-1H-inden-1-one highlights its use as an intermediate for creating arthropodicidal oxadiazines. google.com Furthermore, a patent application describes 2,3-dihydro-1H-indene compounds as inhibitors of IAP (Inhibitor of Apoptosis) proteins for the potential treatment of cancer, underscoring the therapeutic relevance of this structural motif. google.com

Structural Framework and Stereochemical Considerations in this compound Research

The structural framework of this compound consists of a planar benzene (B151609) ring fused to a non-planar five-membered cyclopentane (B165970) ring. The presence of the chlorine atom at the C2 position, which is a stereocenter, means that the compound can exist as a pair of enantiomers: (R)-2-Chloro-2,3-dihydro-1H-indene and (S)-2-Chloro-2,3-dihydro-1H-indene.

The cyclopentane ring in indane is not flat and adopts an "envelope" or "half-chair" conformation to relieve ring strain. pw.live The introduction of a substituent at the C2 position further influences the conformational preference. In the case of 2-substituted indanes, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. The relative stability of these conformers is determined by a balance of steric and electronic factors.

Conformational analysis of related 2-substituted indanes, such as 2-aminoindans, has been performed using computational methods like molecular mechanics (MM2). nih.gov These studies have shown that the preference for the axial or equatorial conformation depends on the nature of the substituent and its interactions with the rest of the molecule. For this compound, the chlorine atom can exist in either a pseudo-axial or pseudo-equatorial position, and the equilibrium between these conformers will be influenced by factors such as steric hindrance and dipole-dipole interactions. The stereochemistry and conformational preferences are crucial in determining the molecule's reactivity and how it interacts with other molecules, particularly in a biological context.

| Property | Description |

| Chirality | The C2 carbon is a stereocenter, leading to (R) and (S) enantiomers. |

| Conformation | The five-membered ring adopts a non-planar envelope or half-chair conformation. |

| Substituent Position | The chlorine atom can be in a pseudo-axial or pseudo-equatorial position. |

| Conformational Equilibrium | The balance between the pseudo-axial and pseudo-equatorial conformers is determined by steric and electronic factors. |

Overview of Research Areas in the Field of this compound

Research involving this compound primarily revolves around its use as a synthetic intermediate. Its chemical structure, featuring a reactive C-Cl bond and a modifiable aromatic ring, makes it a valuable precursor for the synthesis of a variety of more complex molecules.

One significant area of research is in the development of novel pharmaceuticals. The indane scaffold is present in several known drugs and biologically active compounds. researchgate.net By utilizing this compound, chemists can introduce specific functionalities at the 2-position of the indane core, leading to the creation of new chemical entities with potential therapeutic applications. For example, the chlorine atom can be displaced by various nucleophiles to introduce different functional groups.

Another area of investigation is in the field of materials science. The rigid, bicyclic structure of the indane core can be incorporated into larger polymer backbones or used to create novel liquid crystals or other functional materials. The presence of the chlorine atom offers a handle for further chemical modification and polymerization reactions.

While specific, in-depth research studies focusing solely on this compound are not abundant in the public literature, its role as a key building block is evident from its inclusion in the catalogs of chemical suppliers and its implicit use in the synthesis of more complex patented compounds.

Properties

IUPAC Name |

2-chloro-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGLZVBZKXOOSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513891 | |

| Record name | 2-Chloro-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83094-62-6 | |

| Record name | 2-Chloro-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 2,3 Dihydro 1h Indene and Its Precursors

Direct Halogenation Approaches to Dihydroindene Frameworks

Direct chlorination of the saturated carbocyclic ring of 2,3-dihydro-1H-indene (indane) involves the substitution of a hydrogen atom with a chlorine atom. The success of this approach hinges on controlling the reaction's regioselectivity to favor substitution at the C2 position over the benzylic C1 and C3 positions or the aromatic ring.

Electrophilic Chlorination Mechanisms of 2,3-dihydro-1H-indene Precursors

Electrophilic chlorination is a common method for substituting hydrogen atoms on aromatic rings. nih.gov In the context of a 2,3-dihydro-1H-indene precursor, the benzene (B151609) ring is electron-rich and thus susceptible to electrophilic attack. Reagents like molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst would predominantly lead to substitution on the aromatic portion of the molecule rather than the aliphatic cyclopentane (B165970) ring. The specific position of chlorination on the aromatic ring is directed by the activating nature of the alkyl substituent.

Radical Chlorination Pathways for Selective Introduction of Chlorine

Free radical halogenation provides a pathway to functionalize the aliphatic portion of the dihydroindene skeleton. youtube.com This reaction typically proceeds via a three-step mechanism: initiation, propagation, and termination, often initiated by UV light (hv) or heat. youtube.com

The 2,3-dihydro-1H-indene structure contains two types of aliphatic C-H bonds: benzylic (at C1 and C3) and secondary (at C2). Radical stability follows the order: benzylic > tertiary > secondary > primary. Consequently, free radical chlorination of indane is expected to yield a mixture of products, with 1-chloro-2,3-dihydro-1H-indene being a major product due to the high reactivity of the benzylic hydrogens. However, chlorination is known to be less selective than bromination. youtube.com The relative reactivity for radical chlorination is approximately 5 for a tertiary hydrogen, 3.6 for a secondary hydrogen, and 1 for a primary hydrogen compared to each other. youtube.com This suggests that while 1-chloroindane would be favored, a significant amount of 2-chloroindane would also be formed, necessitating subsequent separation.

Regioselective and Stereoselective Chlorination Strategies

Achieving high regioselectivity in C-H chlorination is a significant challenge in organic synthesis. nih.govresearchgate.net Modern synthetic methods often employ directing groups to guide the halogenating agent to a specific C-H bond. nih.govresearchgate.net While specific examples for the C2-chlorination of indane are not prevalent, this strategy involves temporarily installing a functional group on the molecule that coordinates with a metal catalyst, bringing the chlorinating agent into proximity with the target C-H bond.

Furthermore, the development of highly reactive and regioselective chlorinating reagents offers another avenue for controlled halogenation. tcichemicals.com For instance, reagents developed for the late-stage functionalization of complex molecules can exhibit high selectivity for specific electronic environments, which could potentially be applied to favor the C2 position of the dihydroindene framework. tcichemicals.com As the C2 position is not prochiral, stereoselectivity is not a concern in the formation of 2-chloro-2,3-dihydro-1H-indene itself.

Synthesis via Indanone Intermediates

An alternative and often more controlled route to chlorinated dihydroindenes involves the synthesis and subsequent reduction of chlorinated indanone precursors. This pathway allows for the precise placement of the chlorine atom on either the aromatic ring or the aliphatic portion of the molecule before the final reduction step.

Preparation of Chlorinated Indanones as Synthetic Entry Points

Chlorinated 1-indanones are valuable intermediates that can be synthesized through several established methods. A primary route is the intramolecular Friedel-Crafts acylation of a substituted phenylpropionic acid or its corresponding acid chloride. beilstein-journals.orggoogle.com For example, 5-chloro-1-indanone (B154136) can be prepared from 3-chlorobenzaldehyde, which is first reacted with propionic acid to form 3-chlorophenylpropionic acid. google.com This intermediate then undergoes cyclization in the presence of a catalyst like zinc chloride to yield the target indanone. beilstein-journals.orggoogle.com Other catalysts used for this cyclization include aluminum chloride, trifluoromethanesulfonic acid, and sulfuric acid. google.com

Similarly, 4-chloro-1-indanone (B82819) can be synthesized in four steps starting from 2-chlorobenzaldehyde. researchgate.net The synthesis of chlorinated indanones can also start from differently substituted raw materials, as outlined in the table below.

| Target Compound | Starting Material(s) | Key Reaction Type | Reference |

| 5-Chloro-1-indanone | 3-Chlorobenzaldehyde and Propionic Acid | Friedel-Crafts Acylation | google.com |

| 5-Chloro-1-indanone | 3,4'-Dichloropropiophenone | Friedel-Crafts Alkylation | google.com |

| 4-Chloro-1-indanone | 2-Chlorobenzaldehyde | Multi-step synthesis | researchgate.net |

| Halogenated indane-1,3-diones | Halogenated phthalic anhydrides and Ethyl acetoacetate | Condensation | nih.gov |

Reduction of Chlorinated Indanones to Dihydroindene Derivatives

Once the chlorinated indanone is obtained, the final step is the reduction of the ketone functional group. This can be achieved through various reduction methods. For instance, the conversion of 2-bromo-4-chloro-1-indanone to (4-chloro-2,3-dihydro-1H-indene-2-yl)methanamine involves a reduction step, indicating that the indanone framework can be reduced while retaining the halogen substituent. researchgate.net

A common strategy to obtain the dihydroindene derivative involves a two-step process:

Reduction of the Ketone to an Alcohol: The ketone group of the chlorinated indanone is first reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165) (NaBH₄). This produces a chlorinated indanol (e.g., 5-chloro-2,3-dihydro-1H-inden-1-ol).

Deoxygenation of the Alcohol: The resulting alcohol can then be converted to the final dihydroindene. This can be accomplished through catalytic hydrogenation, for example, using palladium on carbon (Pd-C) under a hydrogen atmosphere, which reduces the alcohol to a methylene (B1212753) group. researchgate.net

This stepwise approach provides a reliable method for synthesizing specifically chlorinated dihydroindene derivatives, avoiding the regioselectivity issues associated with direct halogenation of the hydrocarbon skeleton.

Cyclization Reactions in the Formation of Chlorinated Dihydroindene Skeletons

The formation of chlorinated dihydroindene skeletons can be achieved through biomimetic cyclization reactions, which mimic the processes used by terpene cyclases in nature. chemrxiv.org A notable strategy involves a direct chlorination-induced polyene cyclization. This method utilizes a confined hexafluoroisopropanol (HFIP)-chlorenium network, which is inspired by the enzymatic pocket of terpene cyclases. chemrxiv.org

This process is a one-step procedure for the chlorination-assisted cation-π-cyclization of linear polyenes. chemrxiv.org Chloro-iodanes have been identified as superior sources of electrophilic chlorine for these reactions. When combined with catalytic amounts of saccharine in HFIP, a variety of alkenes with different inter- and intramolecular nucleophiles can be converted with high yields and selectivities. chemrxiv.org The electronegativity and small radius of the chlorine atom typically make the linear carbocationic form preferable over the cyclic haliranium ion, which has been a challenge in developing chlorocyclizations. chemrxiv.org However, the use of a Lewis basic chlorenium source balanced with the Lewis acid HFIP creates a microstructured environment that facilitates the desired transformation. chemrxiv.org NMR experiments have indicated the presence of non-covalent interactions between the fluoro-alcohol and the lactone part of chloro-iodanes, which likely aids the cyclization process. chemrxiv.org This methodology has been successfully applied to structurally complex terpenes and terpenoid carbon frameworks. chemrxiv.org

Table 1: Key Features of Biomimetic Chlorination-Induced Polyene Cyclization

| Feature | Description | Source |

|---|---|---|

| Reaction Type | Biomimetic cation-π-cyclization | chemrxiv.org |

| Chlorine Source | Chloro-iodanes (as electrophilic chlorine source) | chemrxiv.org |

| Solvent/Catalyst System | Hexafluoroisopropanol (HFIP) and catalytic saccharine | chemrxiv.org |

| Mechanism Inspiration | Enzymatic pocket of terpene cyclases | chemrxiv.org |

| Selectivity | High yields and diastereoselectivities (up to >95:5 d.r.) | chemrxiv.org |

| Applicability | Effective for various alkenes, including complex terpenes | chemrxiv.org |

Asymmetric Synthesis of Chiral this compound Derivatives

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven significant research into the asymmetric synthesis of complex molecules, including chiral indene (B144670) derivatives. snnu.edu.cn

Access to enantiomerically pure building blocks is crucial for the synthesis of chiral target molecules. One effective "green" approach is the use of enzymes. For instance, recombinant ketoreductase enzymes have been successfully used for the enantioselective reduction of α-chloroketones to produce enantiomerically pure α-chloroalcohols. researchgate.net Several highly active ketoreductases have been identified that can synthesize both enantiomers of these important pharmaceutical precursors on a preparative scale. researchgate.net These chiral chloroalcohols can serve as versatile intermediates for the synthesis of more complex structures like chiral this compound.

Another specific example involves the synthesis of (+)methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate, an intermediate for the pesticide indoxacarb. google.com This process uses cinchonine (B1669041) as a chiral reactant in a double-dropping method with cumene (B47948) hydroperoxide and 5-chloro-2-methoxycarbonyl-1-indanone to improve the yield and optical purity of the desired S-isomer. google.com

Chiral catalysis is a powerful tool for constructing complex chiral molecules with high stereocontrol. snnu.edu.cn The development of metal complexes with chiral ligands has been widely applied in asymmetric synthesis. snnu.edu.cn

Chiral Cyclopentadienyl (B1206354) (Cpx) Complexes: A significant advancement in asymmetric catalysis involves the use of chiral cyclopentadienyl (Cpx) ligands, often in complex with Group 9 metals like Cobalt (Co), Rhodium (Rh), and Iridium (Ir). snnu.edu.cn These catalysts facilitate a diverse array of reactions, including C–H bond functionalizations, to produce biologically relevant scaffolds. snnu.edu.cn The design where a single Cpx ligand contains the stereogenic element has been pivotal to their success, allowing for the creation of enantioenriched privileged scaffold derivatives. snnu.edu.cn

Palladium-Catalyzed Asymmetric Cyclization: The construction of chiral indene skeletons, especially those with all-carbon quaternary stereocenters, remains a challenge. A palladium-catalyzed asymmetric (4 + 2) dipolar cyclization has been developed to create chiral spiro-indenes. oaepublish.com This method involves trapping π-allyl-Pd 1,4-dipoles with ketenes generated in situ from 1-diazonaphthalene-2(1H)-ones through a visible light-induced Wolff rearrangement. The reaction proceeds under mild conditions and demonstrates high enantio- and diastereoselectivities. oaepublish.com

Rhodium-Catalyzed Asymmetric C-H Arylation: Enantio- and diastereopure (oxa)helicene-indenido Rhodium(III) complexes have been employed as chiral catalysts in the enantioselective C−H arylation of benzo[h]quinolines with 1‐diazonaphthoquinones. nih.gov This reaction produces axially chiral biaryls in high yields and excellent enantiomeric ratios (up to 96:4 er). nih.gov The methodology relies on the diastereofacial η⁵-coordination of Rhodium(I) to a prochiral indenide subunit, which integrates central, planar, and helical chirality elements into a single molecule. nih.gov

Table 2: Overview of Chiral Catalysis Systems for Indene Scaffolds

| Catalytic System | Metal | Ligand Type | Reaction Type | Key Feature | Source |

|---|---|---|---|---|---|

| Chiral Cpx Complexes | Co, Rh, Ir | Chiral Cyclopentadienyl (Cpx) | C-H Functionalization | Access to privileged scaffolds with high stereocontrol | snnu.edu.cn |

| Palladium Catalysis | Pd | Chiral Diphosphine | (4 + 2) Dipolar Cyclization | Creates chiral spiro-indenes with all-carbon quaternary centers | oaepublish.com |

Transformations from Other Halogenated Dihydroindene Derivatives

Halogen exchange reactions are important for synthesizing specific halogenated compounds from more readily available analogues. science.gov These reactions allow for the selective replacement of one halogen atom with another on an aryl or vinyl halide. science.gov While some exchanges are possible on activated substrates, they often require catalysis with metal complexes. science.gov

The conversion of a bromo-dihydroindene to this compound is an example of an aromatic "retro-Finkelstein" reaction. nih.gov Several metal-mediated processes have been developed for this type of transformation.

Nickel-Catalyzed Exchange: Nickel complexes were among the first reported to promote the conversion of an aryl bromide to an aryl chloride. For example, bromobenzene (B47551) can be transformed into chlorobenzene (B131634) using a catalytic amount of nickel(II) chloride with lithium chloride in DMF at elevated temperatures. nih.gov

Copper-Mediated Exchange: The replacement of bromine by chlorine in aromatic compounds can also be achieved using an excess of cuprous chloride. nih.gov This method was demonstrated on 2-acetamido-3-bromoanthraquinone, where a strong ortho effect facilitates the reaction. nih.gov

Iron-Catalyzed Photochemical Exchange: A photo-induced halogen exchange from aryl bromides to aryl chlorides can be catalyzed by iron(III) chloride under UV irradiation. The proposed mechanism involves the cleavage of an Fe-Cl bond, generating a Cl• radical that performs a radical ipso substitution. nih.gov

These reactions are chemoselective, typically yielding no side products, which can be an advantage over direct chlorination methods. societechimiquedefrance.fr

Chlorinated dihydroindenes can also be synthesized via the interconversion of other functional groups on the dihydroindene scaffold. A primary method is the conversion of a hydroxyl group to a chloride. This can be accomplished using several standard reagents:

Thionyl chloride (SOCl₂)

Triphenylphosphine (Ph₃P) in carbon tetrachloride (CCl₄)

Triphenylphosphine and chlorine (Ph₃P, Cl₂) vanderbilt.edu

An example of functional group transformations on a related chlorinated indene framework is seen in the synthesis of (4-chloro-2,3-dihydro-1H-indene-2-yl)methanamine. researchgate.net The synthesis starts with 4-chloro-1-indanone, which undergoes bromination in the cyclopentanone (B42830) ring to yield 2-bromo-4-chloro-1-indanone. researchgate.net This bromo-derivative is then subjected to cyanation, followed by reduction, to afford the final aminomethyl product. researchgate.net This sequence demonstrates how other functional groups can be introduced and manipulated on a pre-existing chlorinated dihydroindene skeleton.

Reactivity and Reaction Mechanisms of 2 Chloro 2,3 Dihydro 1h Indene

Nucleophilic Substitution Reactions at the Chlorinated Position

The reactivity of 2-Chloro-2,3-dihydro-1H-indene in nucleophilic substitution is dictated by its structure as a secondary, benzylic halide. The chlorine atom is attached to a carbon that is both part of a five-membered aliphatic ring and adjacent to a benzene (B151609) ring. This position is at a mechanistic crossroads, allowing for competition between S_N1 and S_N2 pathways. libretexts.orgbyjus.com

SN1 and SN2 Mechanistic Investigations

The operative mechanism for nucleophilic substitution on this compound is highly dependent on the reaction conditions, specifically the nature of the nucleophile and the polarity of the solvent. libretexts.org

S_N2 Mechanism : This pathway is favored by strong, typically anionic, nucleophiles in polar aprotic solvents. The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the chlorine leaving group. ulethbridge.calibretexts.org The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. ulethbridge.cayoutube.com For this compound, being a secondary halide, the S_N2 pathway is sterically more hindered than for a primary halide but remains a viable route under appropriate conditions. ulethbridge.camasterorganicchemistry.com

S_N1 Mechanism : This pathway is favored by weak, neutral nucleophiles (such as water or alcohols) in polar protic solvents. libretexts.orgbyjus.com It is a two-step process that begins with the slow, rate-determining departure of the chloride ion to form a carbocation intermediate. byjus.commasterorganicchemistry.com The secondary carbocation formed from this compound is stabilized by its adjacent benzene ring (a benzylic carbocation), making the S_N1 pathway accessible. libretexts.orgbyjus.com The carbocation intermediate is then rapidly attacked by the nucleophile to form the final product. masterorganicchemistry.com The rate of an S_N1 reaction is dependent only on the concentration of the substrate. youtube.com

The choice between these two mechanisms can be directed by the experimental setup, as summarized in the table below.

| Factor | Favors S_N1 | Favors S_N2 |

| Substrate | Tertiary > Secondary (benzylic) > Primary | Methyl > Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

| Kinetics | First-order: rate = k[Substrate] | Second-order: rate = k[Substrate][Nucleophile] |

Influence of Stereochemistry on Substitution Outcomes

When the substitution reaction occurs at a chiral center, the mechanism dictates the stereochemical outcome. Assuming the starting material is a single enantiomer of this compound, the stereochemistry of the product provides strong evidence for the operative pathway.

Inversion of Configuration (S_N2) : The S_N2 mechanism proceeds via a "backside attack," where the nucleophile approaches the electrophilic carbon at an angle of 180° to the leaving group. ulethbridge.calibretexts.org This process forces the other three substituents on the carbon to "flip" over, much like an umbrella in the wind, resulting in an inversion of the stereochemical configuration at the reaction center. libretexts.orgyoutube.com

Racemization (S_N1) : The S_N1 reaction involves the formation of a planar carbocation intermediate after the leaving group departs. libretexts.org This planar intermediate can be attacked by the nucleophile from either face with nearly equal probability. Consequently, the reaction typically yields a racemic or near-racemic mixture of the two possible enantiomers of the product. libretexts.orglibretexts.org

| Mechanism | Stereochemical Outcome | Description |

| S_N2 | Inversion of configuration | The nucleophile attacks from the side opposite the leaving group. |

| S_N1 | Racemization | A planar carbocation intermediate is attacked from either face. |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While aryl and vinyl halides are common substrates, the use of secondary alkyl halides like this compound is more challenging but feasible. wikipedia.org The success of such couplings often hinges on the use of specialized ligands that facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. acs.orgwalisongo.ac.id

General Reactivity : As an alkyl chloride, this compound is generally less reactive in standard cross-coupling protocols than the corresponding bromide or iodide. However, advances in catalyst design, particularly the development of bulky electron-rich phosphine (B1218219) ligands, have enabled the coupling of unactivated secondary alkyl chlorides. acs.orgacs.orgnih.gov

Potential Reactions :

Suzuki Coupling : This reaction would involve coupling with an organoboron reagent (e.g., a boronic acid) to form a new C-C bond at the C2 position of the dihydroindene ring.

Heck Coupling : This reaction would involve coupling with an alkene. However, the Heck reaction is more commonly applied to sp²-hybridized carbons.

Sonogashira Coupling : This reaction would couple the substrate with a terminal alkyne to introduce an alkynyl group at the C2 position. The Sonogashira reaction with alkyl halides is less common than with aryl or vinyl halides but can be achieved under specific conditions. chem960.com

These reactions would require carefully optimized conditions, likely involving a palladium(0) source and a specialized phosphine ligand in an appropriate solvent.

Electrophilic Aromatic Substitution on the Benzene Ring

Regioselectivity Directing Effects of the Chlorinated Dihydroindene Moiety

The alkyl framework fused to the benzene ring is an activating, ortho-, para-director. youtube.comlibretexts.org However, the strain and hybridization of the fused five-membered ring in indane derivatives modify the typical regioselectivity seen with simple alkylbenzenes. Studies on the electrophilic substitution of indane show a strong preference for substitution at the 5-position (β to the ring fusion), with a smaller amount of substitution at the 4-position (α to the ring fusion). rsc.org The chlorine atom at the C2-position exerts a deactivating inductive effect, but the primary directing influence comes from the fused alkyl ring. Therefore, electrophiles are directed to attack the aromatic ring, predominantly at the 5- and 4-positions.

| Position | Designation | Reactivity | Rationale |

| 5-position | β-position (para-like) | Major product | The transition state for substitution at this position is more stable and less strained. rsc.org |

| 4-position | α-position (ortho-like) | Minor product | The transition state for substitution at this position experiences more strain due to its proximity to the fused ring. rsc.org |

Nitration, Sulfonation, and Halogenation Reactions

Based on the directing effects discussed, specific electrophilic aromatic substitution reactions can be predicted to yield primarily 5-substituted products.

Nitration : The nitration of indane with nitric acid in acetic anhydride (B1165640) is known to produce a mixture of 5-nitroindane and 4-nitroindane. rsc.orgcdnsciencepub.com A similar outcome is expected for this compound, using a standard nitrating mixture of concentrated nitric acid and sulfuric acid. allen.inyoutube.com

Sulfonation : Sulfonation of 2,3-dihydro-1H-indene with a suitable sulfonating agent, such as fuming sulfuric acid (H₂SO₄/SO₃), is expected to yield the corresponding sulfonic acid. The synthesis of 2,3-dihydro-1H-indene-5-sulfonamide confirms that electrophilic attack occurs at the 5-position. targetmol.commolport.com

Halogenation : Halogenation of indane with reagents like chlorine or bromine in aqueous acetic acid results in a mixture of the 4- and 5-halo-isomers, with the 5-isomer being the major product. rsc.org A similar regioselectivity is anticipated for the halogenation of this compound using a halogen (Cl₂ or Br₂) and a Lewis acid catalyst (e.g., FeCl₃ or FeBr₃). byjus.commt.com

The following table summarizes these key electrophilic aromatic substitution reactions.

| Reaction | Reagents | Expected Major Product | Expected Minor Product |

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-5-nitro-2,3-dihydro-1H-indene | 2-Chloro-4-nitro-2,3-dihydro-1H-indene |

| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid | This compound-4-sulfonic acid |

| Chlorination | Cl₂, FeCl₃ | 2,5-Dichloro-2,3-dihydro-1H-indene | 2,4-Dichloro-2,3-dihydro-1H-indene |

| Bromination | Br₂, FeBr₃ | 5-Bromo-2-chloro-2,3-dihydro-1H-indene | 4-Bromo-2-chloro-2,3-dihydro-1H-indene |

Reduction Reactions

Reduction reactions of this compound can proceed via two main pathways: catalytic hydrogenation and hydride reduction. These methods can target either the chloro substituent, the aromatic ring, or both, depending on the chosen reagents and reaction conditions.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation of this compound can lead to different products depending on the catalyst and reaction conditions employed. The primary transformations involve the hydrogenolysis of the carbon-chlorine bond and the saturation of the aromatic ring.

Hydrogenolysis of the C-Cl bond is a common reaction under catalytic hydrogenation conditions. libretexts.org Catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) are typically effective for this transformation. libretexts.org The reaction involves the cleavage of the C-Cl bond and its replacement with a C-H bond, yielding indane. This process is often favored under milder conditions.

Saturation of the benzene ring requires more forcing conditions, such as higher pressures and temperatures, and often employs catalysts like rhodium (Rh) or ruthenium (Ru). chemistrytalk.org In this case, the aromatic ring is reduced to a cyclohexane (B81311) ring, which would lead to the formation of 2-chlorobicyclo[4.3.0]nonane.

It is also possible for both reactions to occur, leading to the formation of bicyclo[4.3.0]nonane (also known as hexahydroindane). The selectivity towards one product over the other can be controlled by careful selection of the catalyst, solvent, and reaction parameters. For instance, selective hydrogenolysis of the halogen can be achieved in the presence of a base or a specific catalyst poison that deactivates the catalyst towards aromatic ring reduction.

Table 1: Potential Products of Catalytic Hydrogenation of this compound

| Product Name | Structure | Reaction Type |

| Indane | C9H10 | Hydrogenolysis |

| 2-Chlorobicyclo[4.3.0]nonane | C9H14Cl | Aromatic Ring Saturation |

| Bicyclo[4.3.0]nonane | C9H16 | Hydrogenolysis and Saturation |

Hydride Reduction Mechanisms

Hydride reducing agents, such as lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4), offer an alternative route for the reduction of this compound. These reagents function as a source of hydride ions (H⁻), which are potent nucleophiles.

Lithium aluminum hydride is a strong reducing agent capable of reducing a wide range of functional groups, including alkyl halides. acs.org The reaction of this compound with LiAlH4 would primarily lead to the reductive cleavage of the carbon-chlorine bond to form indane. acs.org The mechanism involves the nucleophilic attack of the hydride ion at the carbon atom bearing the chlorine, displacing the chloride ion in a reaction that can have characteristics of both SN2 and single-electron transfer (SET) pathways, depending on the substrate and conditions. acs.org

Sodium borohydride is a milder reducing agent compared to LiAlH4 and is generally not reactive enough to reduce simple alkyl halides. masterorganicchemistry.com Therefore, treatment of this compound with NaBH4 under standard conditions is not expected to result in the reduction of the C-Cl bond. However, the reactivity of NaBH4 can be enhanced by the use of additives or by performing the reaction in specific solvent systems, which could potentially enable the reduction. vu.nl

Table 2: Reactivity of Hydride Reagents with this compound

| Reagent | Expected Primary Product | General Reactivity |

| Lithium Aluminum Hydride (LiAlH4) | Indane | Strong, reduces alkyl halides |

| Sodium Borohydride (NaBH4) | No reaction | Mild, generally unreactive with alkyl halides |

Oxidation Reactions

The oxidation of this compound can be directed towards the dihydroindene core, specifically the benzylic positions, or towards substituents in derivatized forms of the molecule. The choice of oxidizing agent is critical in determining the outcome of the reaction.

Ring Oxidation and Functionalization

The dihydroindene core possesses two benzylic carbons (C1 and C3) which are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can cleave the alkyl portion of the indane system, leading to the formation of phthalic acid if the reaction is carried out under harsh conditions. masterorganicchemistry.com Under milder, controlled conditions, it might be possible to achieve oxidation at the benzylic positions to introduce hydroxyl or carbonyl functionalities. For instance, oxidation of indane with certain chromium-based reagents can yield 1-indanone (B140024). organic-chemistry.org The presence of the chlorine atom at the C2 position may influence the regioselectivity of such oxidations.

Oxidation of Substituents in Derivatized Compounds

In derivatized compounds of this compound, the focus of oxidation can shift to the appended functional groups. For example, if a hydroxyl group were introduced at the C1 position to form 2-chloro-2,3-dihydro-1H-inden-1-ol, this secondary alcohol could be selectively oxidized to the corresponding ketone, 2-chloro-2,3-dihydro-1H-inden-1-one. Reagents like pyridinium (B92312) chlorochromate (PCC) or other chromium(VI) complexes are well-suited for this transformation, as they are known to oxidize secondary alcohols to ketones efficiently without over-oxidation or affecting the rest of the molecule under mild conditions. wikipedia.orglibretexts.org

Rearrangement Reactions Involving the Dihydroindene Core

The dihydroindene skeleton, particularly when functionalized to generate a carbocation intermediate, can undergo skeletal rearrangements. These rearrangements are driven by the formation of a more stable carbocation and can lead to significant changes in the carbon framework.

A key example of such a transformation is the Wagner-Meerwein rearrangement, which is a class of carbocation 1,2-rearrangement. spcmc.ac.inwikipedia.org In the context of the dihydroindene core, if a carbocation is generated at a position adjacent to a strained ring system or a site that can be stabilized by alkyl or aryl group migration, a rearrangement is likely to occur. For instance, if a leaving group is present on a substituent attached to the five-membered ring, its departure under acidic conditions could initiate a cascade of rearrangements. These can involve ring expansion or contraction, or the migration of alkyl or aryl groups to form a more stable carbocationic intermediate, which is then trapped by a nucleophile. libretexts.org The specific pathway of the rearrangement would be highly dependent on the structure of the starting material and the reaction conditions. For example, in polycyclic systems, these rearrangements are known to proceed to relieve ring strain or to move a positive charge to a more substituted and therefore more stable position. spcmc.ac.inyoutube.com

Cycloaddition Reactions and Formation of Polycyclic Systems

The potential for this compound to participate in cycloaddition reactions primarily relies on its conversion to a more unsaturated derivative, such as indene (B144670) or a related diene. The dihydroindene itself, being an alkene fused to a benzene ring, does not possess the conjugated diene system necessary for a standard Diels-Alder reaction. However, its dehydrochlorination product, indene, is a known participant in such reactions.

Indene, which can be generated from this compound via elimination, can act as a dienophile in Diels-Alder reactions due to the presence of a double bond. More interestingly, certain modified indene derivatives can function as dienes. For a Diels-Alder reaction to occur, a conjugated diene system is required. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org While indene itself does not fit this description in its most stable form, derivatives can be engineered to participate in [4+2] cycloadditions.

The reactivity in a Diels-Alder reaction is governed by the electronic nature of the diene and the dienophile. Generally, the reaction is favored between an electron-rich diene and an electron-poor dienophile. The presence of a chloro-substituent on the indene ring system would be expected to influence the electronic properties of the potential diene or dienophile, thereby affecting its reactivity.

For instance, if a diene system were to be generated from a chloro-substituted indene derivative, the electron-withdrawing nature of the chlorine atom could decrease the reactivity of the diene. Conversely, if the chloro-indene derivative were to act as a dienophile, the chlorine could enhance its reactivity with an electron-rich diene.

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Conditions | Product Type |

| Substituted Indene Derivative | Maleic Anhydride | Thermal | Polycyclic Adduct |

| Substituted Indene Derivative | Acetylenedicarboxylate | Thermal/Lewis Acid | Polycyclic Adduct |

This table represents generalized Diels-Alder reactions involving indene-type structures. Specific data for this compound derivatives is limited.

Beyond the Diels-Alder reaction, the indene framework, potentially accessible from this compound, can participate in other types of pericyclic reactions. msu.edu Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by their high stereospecificity. msu.edu

Examples of other pericyclic reactions that could be envisaged for derivatives of this compound include:

[2+2] Cycloadditions: Photochemically induced [2+2] cycloadditions between the double bond of an indene derivative and another alkene can lead to the formation of a four-membered ring, resulting in a complex polycyclic system.

Electrocyclic Reactions: If a conjugated triene system can be generated within a molecule containing the indene moiety, an electrocyclic ring-closing reaction could occur under thermal or photochemical conditions to form a new six-membered ring.

Sigmatropic Rearrangements: These are intramolecular reactions where a sigma-bonded atom or group migrates across a pi-system. While less common for the basic indene skeleton, appropriately substituted derivatives could undergo such rearrangements.

The specific course of these reactions would be highly dependent on the substitution pattern of the dihydroindene derivative and the reaction conditions employed. The presence of the chlorine atom could influence the orbital energies of the pi-system, thereby affecting the feasibility and outcome of these pericyclic processes.

Derivatization and Functionalization Strategies

Introduction of Carbonyl Functionalities (e.g., to 2-Chloro-2,3-dihydro-1H-inden-1-one)

The introduction of a carbonyl group, particularly to form a ketone like 2-Chloro-2,3-dihydro-1H-inden-1-one, is a fundamental transformation of the indene (B144670) skeleton. This creates a reactive intermediate for further derivatization.

Several synthetic methods are employed to produce chlorinated indanone derivatives. One common approach is the intramolecular Friedel-Crafts acylation, also known as a cyclization reaction. For instance, a related isomer, 5-chloro-2,3-dihydro-1H-inden-1-one, can be synthesized by the cyclization of 3-chloro-1-(4-chlorophenyl)-1-propanone using a solid acid catalyst in a continuous flow reactor at high temperatures (200-425°C) google.com. This general principle can be adapted for other isomers.

Another established method involves the direct oxidation of the corresponding indane. Furthermore, specialized approaches such as asymmetric synthesis have been utilized to produce 2-Chloro-2,3-dihydro-1H-inden-1-one, which is a nitrogen heterocycle biosynth.com. The selection of the synthetic route often depends on the desired substitution pattern and stereochemistry.

Table 1: Selected Synthetic Routes for Chlorinated Indenones

| Product | Precursor | Reagents & Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-Chloro-2,3-dihydro-1H-inden-1-one | 3-Chloro-1-(4-chlorophenyl)-1-propanone | Solid acid catalyst (e.g., HZSM-5), 200-425°C, continuous flow reactor | 59-70% | google.com |

| 2-Chloro-2,3-dihydro-1H-inden-1-one | Not specified | Asymmetric synthesis | Not specified | biosynth.com |

The carbonyl group in chlorinated indenones is a hub for chemical reactivity. The ketone can undergo reactions at the carbonyl carbon itself or at the α-positions. For example, 2-Chloro-2,3-dihydro-1H-inden-1-one reacts with malonic acid or pyrazine (B50134) carboxylic acid under acidic conditions, demonstrating the carbonyl group's ability to participate in condensation reactions biosynth.com.

The α-position to the carbonyl is activated, making it susceptible to substitution. A highly significant reaction is the α-arylation of the ketone enolate. This transformation is typically achieved using palladium catalysis, where the ketone is coupled with aryl halides under basic conditions to form a new carbon-carbon bond acs.org. This method is general and can be applied to a wide range of ketones and aryl halides, including those with various functional groups acs.org. The choice of palladium source, ligand, and base is crucial for achieving high selectivity and yield acs.org.

Formation of Amino and Amide Derivatives

The incorporation of nitrogen-containing functional groups, such as amines and amides, is a key strategy for modifying the biological and chemical properties of the chlorinated dihydroindene core.

Direct amination can be achieved through various methods. One effective strategy involves an addition-elimination reaction on a suitable precursor. For example, 2-chloro-3-amino indenone derivatives have been synthesized from 2,3-dichloro indenones by reacting them with various alkyl or aryl amines under catalyst-free conditions nih.gov. This reaction proceeds efficiently to yield the desired amino-substituted products nih.gov.

Another pathway involves the Gabriel synthesis, where a phthalimide (B116566) anion displaces a suitable leaving group, followed by hydrazinolysis to release the primary amine. This multi-step sequence is illustrated in the synthesis of various 2,3-dihydro-1H-indene derivatives, where a mesylate is displaced by potassium phthalimide, followed by treatment with hydrazine (B178648) hydrate (B1144303) to yield the amine researchgate.net. The existence of specific isomers like 5-chloro-2,3-dihydro-1H-inden-2-amine and 5-Chloro-2,3-dihydro-1H-inden-1-amine is documented, confirming the successful application of amination strategies to this scaffold. nih.govamericanelements.com

Once an amino derivative of 2-chloro-2,3-dihydro-1H-indene is synthesized, it can be readily converted into an amide. This is typically accomplished by reacting the amine with an acylating agent, such as an acid chloride or an anhydride (B1165640), often in the presence of a non-nucleophilic base like triethylamine (B128534) researchgate.net. This reaction is general and allows for the introduction of a wide variety of acyl groups, thereby enabling extensive structural diversification. A general scheme shows the reaction of an amine with an anhydride and triethylamine in dichloromethane (B109758) (DCM) to form the corresponding amide derivative researchgate.net.

Table 2: Representative Amination and Amidation Reactions

| Reaction Type | Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Amination | 2,3-Dichloro indenone | Alkyl/Aryl amines | 2-Chloro-3-amino indenone | nih.gov |

Substitution with Alkyl, Aryl, and Heteroaryl Groups

The formation of new carbon-carbon bonds by introducing alkyl, aryl, or heteroaryl substituents is a powerful tool for creating complex derivatives of this compound.

The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring libretexts.org. The reaction involves treating the aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) libretexts.org. The catalyst assists in generating a carbocation electrophile, which is then attacked by the aromatic ring libretexts.org. However, this reaction has limitations, including the possibility of carbocation rearrangements and polyalkylation, where more than one alkyl group is added to the ring libretexts.orglibretexts.org. Using a large excess of the aromatic compound can favor mono-alkylation libretexts.org.

For the introduction of aryl and heteroaryl groups, modern cross-coupling reactions are often preferred due to their high efficiency and functional group tolerance. Palladium-catalyzed direct C-H arylation allows for the coupling of the indene core with aryl or heteroaryl halides researchgate.net. This method avoids the pre-functionalization of the indene ring and can be highly regioselective. The reaction typically employs a palladium catalyst, a suitable ligand, and a base researchgate.net. This strategy has been successfully used for the direct C-H arylation of various heteroarenes with aryl chlorides, demonstrating its versatility researchgate.net. For instance, N-substituted 1,2,3-triazoles can be arylated at the C-5 position using a palladium catalyst, showcasing the power of this approach for functionalizing heterocyclic systems that could be attached to the indene scaffold nih.gov.

Table 3: C-C Bond Forming Reactions for Indene Functionalization

| Reaction Type | Substrate | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | Aromatic Ring | Alkyl Halide (R-Cl) | AlCl₃ | Alkyl-substituted indene | libretexts.orglibretexts.org |

| Direct C-H Arylation | Heteroarene | Aryl Chloride | Pd(OAc)₂, abnormal NHC ligand, K₂CO₃ | Aryl-substituted heteroarene | researchgate.net |

| α-Arylation of Ketone | Indenone | Aryl Bromide | Pd(OAc)₂, phosphine (B1218219) ligand, NaOt-Bu | α-Aryl indenone | acs.org |

Metal-Catalyzed Coupling for C-C and C-N Bond Formation

The development of transition-metal-catalyzed cross-coupling reactions has provided powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. While initially focused on sp²-hybridized carbons, significant progress has enabled the use of alkyl halides, including secondary alkyl halides like this compound, as effective electrophiles. nih.govresearchgate.netscite.ai Catalysts based on nickel, palladium, iron, and cobalt have demonstrated utility in these transformations. nih.govbohrium.com

Suzuki-Miyaura Coupling: This reaction is a versatile method for C-C bond formation, coupling an organoboron reagent with a halide. organic-chemistry.orglibretexts.org For secondary alkyl halides, nickel-based catalyst systems, often paired with diamine ligands, have proven effective for alkyl-alkyl couplings at room temperature. acs.org This allows the chlorine atom at the C-2 position of the indane scaffold to be replaced with various alkyl or aryl groups, significantly diversifying the molecular structure. The general mechanism involves oxidative addition of the halide to the metal center, transmetalation with the boron reagent, and reductive elimination to yield the coupled product. libretexts.org

Buchwald-Hartwig Amination: For the synthesis of C-N bonds, the Buchwald-Hartwig amination is a premier method, enabling the palladium-catalyzed coupling of amines with aryl or alkyl halides. organic-chemistry.orgwikipedia.org This reaction has revolutionized the synthesis of aryl amines. youtube.com The process involves the oxidative addition of the C-Cl bond to a palladium(0) complex, association of the amine, deprotonation by a base, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orgyoutube.com Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the reaction steps. youtube.com This methodology can be applied to this compound to introduce primary or secondary amine functionalities.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org Importantly, nickel-catalyzed versions have been developed that are effective for coupling non-activated, β-hydrogen-containing alkyl halides, including chlorides. acs.org This allows for the introduction of alkynyl moieties at the C-2 position of the indane ring, providing a linear, rigid extension to the core structure which can be valuable for probing biological interactions.

| Coupling Reaction | Bond Formed | Typical Reagents | Common Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C(sp³)-C(sp³/sp²) | Organoboronic acid or ester | Nickel or Palladium with phosphine/diamine ligands bohrium.comorganic-chemistry.orgacs.org |

| Buchwald-Hartwig Amination | C(sp³)-N | Primary or secondary amine | Palladium with bulky, electron-rich phosphine ligands wikipedia.orgyoutube.com |

| Sonogashira Coupling | C(sp³)-C(sp) | Terminal alkyne | Nickel or Palladium catalyst, often with a Cu(I) co-catalyst acs.orgrsc.org |

Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. capes.gov.br Functional groups—specific arrangements of atoms—are the primary drivers of a molecule's chemical behavior, influencing properties like binding affinity and solubility. solubilityofthings.compressbooks.pub The indane scaffold is a privileged structure found in numerous therapeutic agents, and its derivatization allows for extensive SAR analysis. eburon-organics.com

A case study involving 2-benzylidene-1-indanone (B110557) derivatives highlights how systematic functional group modification can optimize biological activity. In a search for anti-inflammatory agents, researchers synthesized a series of these compounds and evaluated their ability to inhibit the production of inflammatory cytokines like IL-6 and TNF-α. nih.gov Preliminary studies identified a lead compound which was then optimized by introducing various functional groups onto the indane aromatic ring (A ring). nih.gov

The SAR study revealed key insights:

Position of Substitution: Substituents at the C-5 position of the indanone ring were generally more potent than those at the C-6 position.

Electronic Effects: The introduction of electron-withdrawing groups (e.g., -F, -Cl) or moderately electron-donating groups (e.g., -CH₃) at the C-5 position tended to enhance anti-inflammatory activity.

Steric Hindrance: Bulky groups were generally detrimental to activity.

This systematic approach led to the identification of a derivative, 8f (5-fluoro-2-(4-fluorobenzylidene)-2,3-dihydro-1H-inden-1-one), which showed significantly improved in vitro anti-inflammatory activity and demonstrated therapeutic effects in a mouse model of acute lung injury. nih.gov

| Structural Modification (on Indanone Ring) | Example Group | Observed Impact on Anti-inflammatory Activity | Reference |

|---|---|---|---|

| Electron-withdrawing group at C-5 | -F, -Cl | Increased inhibitory activity | nih.gov |

| Electron-donating group at C-5 | -CH₃ | Increased inhibitory activity | nih.gov |

| Electron-donating group at C-6 | -OCH₃ | Decreased inhibitory activity compared to C-5 substitution | nih.gov |

| No substitution | -H | Baseline activity | nih.gov |

Synthesis of Spiro and Fused Ring Systems Incorporating the this compound Motif

Expanding the structural complexity of the indane core by creating spirocyclic or fused-ring systems is a powerful strategy for developing novel molecular architectures. Transition-metal catalysis, particularly with rhodium and palladium, has enabled sophisticated annulation and cyclization reactions to access these frameworks.

Fused Ring Systems via Rhodium(III)-Catalyzed Annulation: Rhodium(III)-catalyzed C-H activation and annulation reactions are highly efficient for constructing fused polycyclic systems. rsc.orgnih.gov These reactions can proceed through a C-H activation/cyclization cascade. For instance, arylnitrones can undergo Rh(III)-catalyzed C-H annulation with internal alkynes to produce indenones under mild, redox-neutral conditions. nih.govacs.org Similarly, rhodium catalysis can be used in the synthesis of 2,3-dihydro-1H-indazoles from arylhydrazines and olefins. nih.gov These methods provide direct, atom-economical routes to complex indene-fused heterocycles from readily available starting materials. rsc.org

Spirocyclic Systems via Palladium-Catalyzed Cyclization: The construction of chiral spiro-indenes, particularly those with all-carbon quaternary stereocenters, is a significant synthetic challenge. oaepublish.com Palladium-catalyzed dipolar [4+2] cyclizations have emerged as a powerful strategy to synthesize these structures in a highly stereoselective manner. oaepublish.com Such methods can overcome the challenges posed by the rigid indene skeleton and steric hindrance to create complex spirocyclic junctions. The resulting spiro-indene can then be hydrogenated to the corresponding spiro-indane, preserving the spirocyclic center. oaepublish.com

| Transformation Type | Resulting Structure | Catalytic Method | Key Features |

|---|---|---|---|

| Annulation | Fused Ring System (e.g., Indenone) | Rhodium(III)-catalyzed C-H activation and reaction with alkynes | High efficiency, mild conditions, atom-economical rsc.orgnih.gov |

| Cyclization | Spirocyclic System (e.g., Spiro-indene) | Palladium-catalyzed asymmetric dipolar cyclization | Creates challenging spiro-quaternary stereocenters with high stereoselectivity oaepublish.com |

Stereoselective Derivatization at Various Positions of the Ring System

The this compound molecule possesses a stereocenter at the C-2 position. Therefore, any derivatization at or near this center must address the challenge of stereocontrol. Asymmetric synthesis provides the tools to selectively produce one stereoisomer over another, which is critical in drug development as different enantiomers or diastereomers can have vastly different biological activities.

Strategies for the enantioselective synthesis and derivatization of the indane core can be broadly categorized into catalyst-controlled and substrate-controlled methods. rsc.org

Catalyst-Controlled Asymmetric Synthesis:

Transition Metal Catalysis: Chiral rhodium catalysts have been used for the asymmetric addition of arylboron reagents to indene derivatives, producing 2-arylindanes with high enantioselectivity (up to 97% ee). acs.org Mechanistic studies suggest the reaction proceeds through a 1,4-rhodium shift from a benzylrhodium intermediate before protonation. acs.org

Biocatalysis: Engineered enzymes offer an exceptionally selective method for asymmetric synthesis. An imine reductase mutant was developed to catalyze the reduction of various N-hydroxyethyl imino indane precursors, affording chiral N-hydroxyethyl amino indane derivatives with excellent stereoselectivity (>99% ee) and good isolated yields. acs.org This biocatalytic route provides a green and efficient alternative to metal catalysis. acs.org

Substrate-Controlled Diastereoselective Synthesis:

In reactions involving existing chirality in the molecule, the inherent stereochemistry can direct the outcome of subsequent transformations. For reactions on allylic systems, such as those involving the double bond of an indene precursor, controlling the conformation of the transition state is key. Factors like 1,3-allylic strain often govern the facial selectivity of an incoming reagent, leading to high diastereoselectivity. bohrium.com For example, the ene reaction of singlet oxygen with chiral allylic alcohols shows high regio- and diastereoselectivity, which is attributed to the preferred conformation of the substrate in the transition state. bohrium.com

| Method | Target Position/Transformation | Type of Stereocontrol | Example |

|---|---|---|---|

| Asymmetric Metal Catalysis | C-2 Arylation | Enantioselective | Rhodium-catalyzed addition of arylboronic acids to indenes acs.org |

| Biocatalysis | C-1 Amination | Enantioselective | Engineered imine reductase for asymmetric reductive amination acs.org |

| Substrate Control | Reactions on allylic systems | Diastereoselective | Hydroxy-directed ene reaction of singlet oxygen, governed by allylic strain bohrium.com |

| Organocatalysis | Intramolecular Michael Addition | Enantio- and Diastereoselective | Chiral N-heterocyclic carbene (NHC) catalyzed cyclization to form the indane skeleton rsc.org |

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-Chloro-2,3-dihydro-1H-indene. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound provides detailed information about the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. The aromatic region of the spectrum is expected to show complex signals for the four protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7). These protons typically resonate in the range of δ 7.0-7.5 ppm. The specific multiplicity of these signals will depend on their coupling to adjacent aromatic protons.

The aliphatic region reveals the protons on the five-membered ring. The single proton at the C2 position (H-2), being attached to the same carbon as the electronegative chlorine atom, is expected to appear as a triplet at a downfield-shifted position, likely around δ 4.5-5.0 ppm, due to coupling with the two protons on C1 and the two protons on C3. The protons at C1 and C3 are diastereotopic due to the chiral center at C2 (if the molecule is considered in a non-racemic form or in a chiral solvent) and would be expected to appear as distinct signals. The two protons at C1 (H-1a and H-1b) and the two protons at C3 (H-3a and H-3b) would each present as a complex multiplet, likely a doublet of doublets, due to geminal coupling to each other and vicinal coupling to the H-2 proton. These signals would likely be found in the δ 3.0-3.8 ppm range.

Table 1: Predicted ¹H NMR Data for this compound (Note: Data is predicted and illustrative)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4/H-7 | ~7.28 - 7.40 | Multiplet | - |

| H-5/H-6 | ~7.15 - 7.25 | Multiplet | - |

| H-2 | ~4.70 | Triplet | J = ~5.0 Hz |

| H-1a, H-1b | ~3.50 - 3.70 | Multiplet (dd) | - |

| H-3a, H-3b | ~3.30 - 3.50 | Multiplet (dd) | - |

¹³C NMR Investigations for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, seven distinct signals are anticipated in a proton-decoupled spectrum. The two quaternary carbons of the benzene ring (C-3a and C-7a) are expected in the δ 140-145 ppm region. The four aromatic CH carbons (C-4, C-5, C-6, C-7) would appear in the typical aromatic region of δ 120-130 ppm. The aliphatic carbon bearing the chlorine atom (C-2) would be significantly downfield-shifted to approximately δ 60-70 ppm. The two methylene (B1212753) carbons of the five-membered ring (C-1 and C-3) would be expected to resonate in the δ 35-45 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound (Note: Data is predicted and illustrative)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3a, C-7a | ~142.0, ~144.0 |

| C-4, C-5, C-6, C-7 | ~125.0 - 129.0 |

| C-2 | ~65.0 |

| C-1, C-3 | ~39.0, ~41.0 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Assignment

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. guidechem.com Cross-peaks in the COSY spectrum would confirm the coupling between the aliphatic protons on the five-membered ring (H-1/H-2 and H-2/H-3). It would also help to delineate the coupling relationships between the adjacent protons on the aromatic ring. guidechem.comrsc.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C). sci-hub.se This technique allows for the direct assignment of each carbon signal to its attached proton(s). For example, the proton signal around δ 4.70 ppm would show a correlation to the carbon signal at ~65.0 ppm, confirming their assignment to the C-2/H-2 pair. sci-hub.se

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This is crucial for piecing together the molecular fragments and assigning quaternary carbons. sci-hub.se For instance, the protons at C-1 and C-3 would show correlations to the quaternary carbon C-3a, and the aromatic proton H-4 would show a correlation to the quaternary carbon C-7a, confirming the connectivity of the fused ring system.

While not broadly reported for this specific molecule, NMR anisotropy effects, such as those observed in Nuclear Overhauser Effect (NOE) experiments, could be used to investigate its stereochemistry. For example, in a chiral environment or for specific diastereomers, NOE correlations could help determine the relative spatial orientation of the protons on the five-membered ring. The stereochemistry of related chlorohydrins has been established using a combination of spectroscopic methods, including NMR.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision, which allows for the unambiguous confirmation of the molecular formula. For this compound, the molecular formula is C₉H₉Cl. The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity of approximately one-third that of the molecular ion peak [M]⁺, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. HRMS analysis would confirm the elemental composition by matching the measured accurate mass to the theoretical value.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Theoretical Exact Mass |

| [M]⁺ | C₉H₉³⁵Cl | 152.0393 |

| [M+2]⁺ | C₉H₉³⁷Cl | 154.0363 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and purity assessment of volatile and semi-volatile compounds like this compound. In this method, the compound is volatilized and passed through a capillary column (the GC component), which separates it from other components in a mixture based on its retention time. The separated compound then enters the mass spectrometer (MS), where it is ionized, fragmented, and detected based on the mass-to-charge (m/z) ratio of the fragments.

For organochlorine compounds, the separation is typically achieved using a capillary column with a non-polar or semi-polar stationary phase. libretexts.org The retention time is a characteristic property of the compound under a specific set of chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate) and is used for its initial identification. youtube.com

Following separation, electron ionization (EI) is commonly employed. In the mass spectrometer, the this compound molecule (molecular weight: 152.62 g/mol ) would undergo fragmentation. The resulting mass spectrum is a unique fingerprint. Key fragmentation patterns for chloro-indane structures would include:

Molecular Ion (M⁺): A peak corresponding to the intact molecule. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic M/M+2 isotopic pattern.

Loss of Chlorine: A prominent fragment resulting from the cleavage of the C-Cl bond, leading to an ion at m/z 117.

Loss of HCl: Elimination of a hydrogen chloride molecule, resulting in an ion corresponding to indene (B144670) at m/z 116.

Aromatic Fragments: Fragmentation of the indane ring system can produce characteristic aromatic ions, such as the tropylium (B1234903) ion (m/z 91).

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by analyzing its vibrational modes. youtube.comnih.gov For this compound, the spectra would be characterized by vibrations associated with the aromatic ring, the aliphatic five-membered ring, and the carbon-chlorine bond.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The CH and CH₂ groups of the dihydroindene ring will show symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range. docbrown.info

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the benzene ring gives rise to a series of peaks, typically in the 1600-1450 cm⁻¹ region.

Aliphatic CH₂ Bending: Scissoring vibrations of the methylene groups are expected around 1470-1450 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration is a key feature for chloroalkanes and typically appears in the 800-600 cm⁻¹ region of the fingerprint part of the spectrum. docbrown.info The exact position depends on the substitution pattern. For a secondary chloroalkane like 2-chlorobutane, absorptions are noted between 780-580 cm⁻¹. docbrown.info

Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ range are characteristic of the substitution pattern on the benzene ring. For an ortho-disubstituted ring, a strong band is expected around 770-735 cm⁻¹.

The table below summarizes the expected characteristic IR and Raman active vibrational modes for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (CH, CH₂) | Stretching | 3000 - 2850 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| Aliphatic CH₂ | Bending (Scissoring) | ~1460 |

| Aromatic C-H | Out-of-Plane Bending | 770 - 735 |

| C-Cl | Stretching | 800 - 600 |

Raman spectroscopy, which relies on the change in polarizability of a bond during vibration, would complement the IR data. nih.gov Aromatic ring vibrations and C-Cl stretching are typically Raman active and provide confirmatory information. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure for this compound itself is not publicly documented, data from closely related derivatives, such as (E)-2-(4-Chlorobenzylidene)indan-1-one, provide insight into the structural features of the indane framework. nih.gov The analysis of this derivative revealed a nearly planar dihydroindene ring system. nih.gov

A typical X-ray crystallographic study involves the following steps:

Growing a high-quality single crystal of the compound.

Mounting the crystal on a diffractometer and exposing it to a monochromatic X-ray beam.

Collecting the diffraction pattern, which consists of the positions and intensities of thousands of reflected X-ray spots.

Solving the crystal structure by analyzing the diffraction data to generate an electron density map of the unit cell.

Refining the atomic positions to obtain a final, detailed molecular structure.

The crystal data for the related compound (E)-2-(4-Chlorobenzylidene)indan-1-one is presented in the table below as an example of the type of information obtained from such an analysis. nih.gov

| Parameter | (E)-2-(4-Chlorobenzylidene)indan-1-one |

| Chemical Formula | C₁₆H₁₁ClO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8649 (2) |

| b (Å) | 6.5233 (3) |

| c (Å) | 12.1703 (6) |

| α (°) | 91.374 (4) |

| β (°) | 95.914 (4) |

| γ (°) | 103.483 (4) |

| Volume (ų) | 296.43 (3) |

Such data allows for the precise determination of the molecular geometry and the analysis of intermolecular interactions in the crystal lattice. researchgate.net

The this compound molecule is chiral if the chlorine atom is not on the plane of symmetry of the five-membered ring, or if other substitutions create a stereocenter. For chiral molecules that can be crystallized as a single enantiomer, X-ray crystallography is a powerful method for determining the absolute configuration (i.e., the R or S designation of each stereocenter). purechemistry.org

The primary method for determining absolute configuration is anomalous dispersion, often referred to as the Bijvoet method. researchgate.netthieme-connect.de This technique relies on the fact that when X-rays have an energy close to an absorption edge of an atom in the crystal, that atom exhibits anomalous scattering. This effect breaks Friedel's law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal. The small but measurable differences between these "Bijvoet pairs" can be used to determine the absolute structure of the molecule. researchgate.net

For organic compounds containing only light atoms (C, H, O, N), the anomalous scattering effect is very weak. researchgate.net The determination becomes more reliable if the molecule contains a heavier atom (like Cl, Br, or S), as these elements produce a stronger anomalous scattering signal. thieme-connect.de Therefore, for a chiral derivative of this compound, the presence of the chlorine atom is advantageous for this type of analysis.

Alternatively, if the molecule itself lacks a sufficiently heavy atom, its absolute configuration can be determined by co-crystallization with a chiral auxiliary of known absolute configuration. purechemistry.orgnih.gov The known configuration of the auxiliary acts as an internal reference, allowing for the unambiguous assignment of the unknown stereocenters.

Information Unavailable for this compound

Detailed structural and spectroscopic data for the chemical compound this compound, including its bond lengths, bond angles, dihedral angles, crystal packing, intermolecular interactions, and UV-Vis spectroscopic properties, are not available in publicly accessible scientific literature and databases.

Despite extensive searches for experimental and computational data, specific information regarding the precise three-dimensional structure and electronic transition properties of this compound could not be retrieved. The majority of available information pertains to related but structurally distinct compounds, such as its isomer 1-Chloro-2,3-dihydro-1H-indene or the ketone derivative 2-Chloro-2,3-dihydro-1H-inden-1-one.

Consequently, the requested article focusing on the spectroscopic characterization and structural elucidation of this compound cannot be generated with the required scientific accuracy and detail. The necessary data points for the specified sections are absent from the current body of scientific knowledge that can be accessed.

Computational Studies and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. openaccessjournals.com It is a widely used tool for predicting molecular properties with high accuracy. nanobioletters.com

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the minimum energy conformation on the potential energy surface. For 2-Chloro-2,3-dihydro-1H-indene, the five-membered ring fused to the benzene (B151609) ring is not planar. A potential energy scan can be performed by systematically rotating specific bonds to identify the most stable conformer. nanobioletters.com

Studies on the parent compound, 2,3-dihydro-1H-indene, have shown that its skeleton is non-planar. researchgate.net The introduction of a chlorine atom at the 2-position would further influence the puckering of the five-membered ring. The final optimized geometry would provide key information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. The accuracy of these predictions is highly dependent on the chosen functional and basis set. biosynth.com